Ethyl 3-oxo-3-(o-tolyl)propanoate
Overview
Description
Ethyl 3-oxo-3-(o-tolyl)propanoate is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-3-(o-tolyl)propanoate consists of 15 heavy atoms and 6 aromatic heavy atoms . The InChI Key for this compound is UNULPFKXRJPSCO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(o-tolyl)propanoate has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 . The Log Kp (skin permeation) is -5.88 cm/s . The Log Po/w (iLOGP) is 2.28 . The water solubility Log S (ESOL) is -2.57 . The solubility is 0.553 mg/ml or 0.00268 mol/l .Scientific Research Applications
Reactions with Other Compounds
- Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide, forming compounds like 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones. This reaction demonstrates the compound's potential in creating heterocyclic compounds with potential applications in pharmaceuticals and material sciences (Vetyugova et al., 2018).
Bioreduction Processes
- Stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate is a key process for synthesizing the antidepressant drug duloxetine. The bioreduction involves the use of short-chain dehydrogenase/reductase ChKRED12, highlighting the compound's importance in pharmaceutical synthesis (Ren et al., 2019).
Synthetic Intermediate Applications
- Ethyl 3-oxo-3-(o-tolyl)propanoate serves as a versatile intermediate in organic syntheses. For instance, it is used in Favorskii-type rearrangement processes to create compounds like ethyl 2-(diethoxyphosphinyl)-5-methyl-3-oxo-4-hexenoate. Such processes are essential in the synthesis of natural product derivatives (Sakai et al., 1987).
Polymorphism Studies
- The compound is used in the study of polymorphism in pharmaceutical compounds, a critical aspect in drug development for understanding various physical forms of a compound and their stability (Vogt et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(2-methylphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULPFKXRJPSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375090 | |
Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(o-tolyl)propanoate | |
CAS RN |
51725-82-7 | |
Record name | Ethyl 2-methyl-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51725-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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